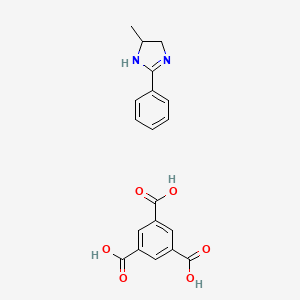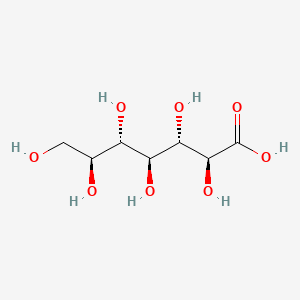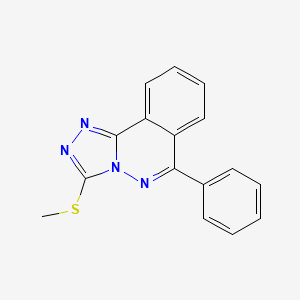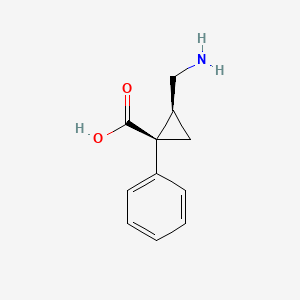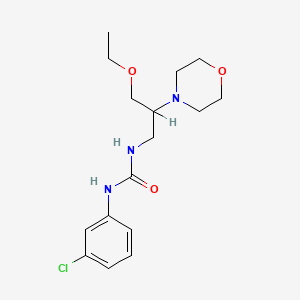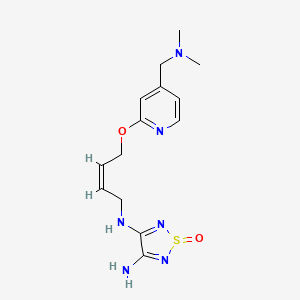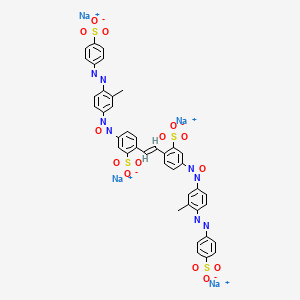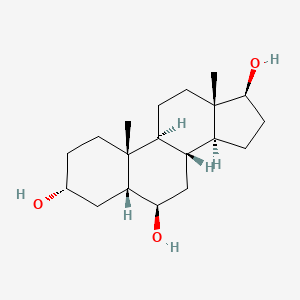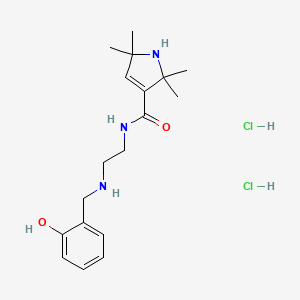
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a dihydrochloride salt form. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The specific conditions and reagents used in these reactions can vary depending on the desired product and the functional groups present in the compound.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be used in the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole ring and carboxamide group but may have different substituents, leading to variations in their chemical properties and applications.
2,5-Dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl- derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
102131-90-8 |
|---|---|
Molecular Formula |
C18H29Cl2N3O2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H27N3O2.2ClH/c1-17(2)11-14(18(3,4)21-17)16(23)20-10-9-19-12-13-7-5-6-8-15(13)22;;/h5-8,11,19,21-22H,9-10,12H2,1-4H3,(H,20,23);2*1H |
InChI Key |
NGPWLCGRTUGCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCNCC2=CC=CC=C2O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


